molecular formula C7H11NO B168052 1-Methyl-3-methylenepiperidin-2-one CAS No. 1690-73-9

1-Methyl-3-methylenepiperidin-2-one

Cat. No.: B168052
CAS No.: 1690-73-9
M. Wt: 125.17 g/mol
InChI Key: NNYWTYAXHYQBND-UHFFFAOYSA-N
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Description

Contextualizing Piperidinone Chemistry within Heterocyclic Synthesis

Piperidinone scaffolds are of significant interest in organic chemistry as they form the core of numerous natural products, particularly alkaloids, and are pivotal intermediates in the synthesis of pharmaceuticals. The piperidine (B6355638) ring's versatility allows for a wide range of biological activities, and its derivatives are explored for applications such as anti-cancer agents.

The synthesis of the piperidinone core can be achieved through various established methods. These include multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis, which condenses aldehydes, keto-acid derivatives, and amines. Other classic methods involve the Dieckmann condensation of esters containing a primary amine. Modern synthetic strategies continue to be developed, focusing on creating functionalized piperidones with high efficiency and stereoselectivity. These heterocyclic units serve as valuable building blocks for more complex molecular architectures.

Structural Significance of 1-Methyl-3-methylenepiperidin-2-one within the Lactam Family

This compound belongs to the lactam family, which are cyclic amides. Specifically, as a six-membered ring lactam, it is a derivative of δ-valerolactam. Its structure possesses several key features that dictate its chemical character:

The Lactam Functionality : The amide bond within the ring is a stable functional group.

N-Methylation : The presence of a methyl group on the nitrogen atom differentiates it from unsubstituted lactams and can influence its physical properties and reactivity.

α,β-Unsaturated System : The most significant feature is the exocyclic methylene (B1212753) group at the C3 position, which is conjugated with the C2 carbonyl group. This arrangement forms an α,β-unsaturated carbonyl system.

This unsaturated system renders the β-carbon (the methylene carbon) electrophilic, making the compound a potential Michael acceptor. Michael acceptors are known to react with nucleophiles in a conjugate addition reaction. The reactivity of such cyclic compounds is a subject of detailed study; research on related α,β-unsaturated lactones shows they are significantly more reactive as Michael acceptors than their open-chain counterparts. rsc.org The ability of α,β-unsaturated lactams and lactones to alkylate biomacromolecules through Michael addition is a key aspect of their biological activity. rsc.org

Overview of Current Research Perspectives on the Chemical Compound

Direct and recent research focusing exclusively on this compound is limited. A key synthesis for the compound was reported in the Journal of the American Chemical Society in 1972.

However, the broader field of α,β-unsaturated and functionalized lactams is an active area of research. Current studies often focus on developing novel synthetic pathways to access these valuable scaffolds with high regioselectivity. nih.gov For instance, cascade reactions utilizing α,β-unsaturated ketones have been developed to construct complex bicyclic lactams. nih.gov Furthermore, the asymmetric synthesis of related chiral piperidinones, such as N-protected 3-methylpiperidin-2-one, is pursued due to their importance as pharmaceutical intermediates for conditions like neurodegenerative diseases. researchgate.net The reactivity of the α,β-unsaturated lactam motif continues to be explored as a key functional group for creating covalent inhibitors and other biologically active molecules. rsc.org

Properties

IUPAC Name

1-methyl-3-methylidenepiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-4-3-5-8(2)7(6)9/h1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYWTYAXHYQBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440616
Record name 1-methyl-3-methylenepiperidin-2-one
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-73-9
Record name 1-Methyl-3-methylene-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-3-methylenepiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Methylenepiperidin 2 One

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group, being part of an α,β-unsaturated system, is an expected site of significant reactivity.

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction for the formation of new carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes, typically involves the redistribution of alkene fragments. wikipedia.org Studies on the structurally similar α-methylene-γ-butyrolactone and α-methylene-δ-lactone have shown that these compounds can undergo cross-metathesis reactions. nih.govnih.gov However, specific studies detailing the application of olefin metathesis catalysts, such as Grubbs or Schrock catalysts, to 1-Methyl-3-methylenepiperidin-2-one are not found in the surveyed literature. Such reactions, if successful, would provide a valuable route to functionalized piperidinone derivatives.

Addition Reactions across the Double Bond

The electron-deficient nature of the exocyclic double bond in α,β-unsaturated carbonyl compounds makes it a prime target for nucleophilic conjugate addition, often referred to as the Michael reaction. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com It is established that α-methylene lactams are generally less reactive towards nucleophiles like thiols compared to their corresponding lactone analogues. nih.gov While general principles suggest that a wide range of nucleophiles could add to the double bond of this compound, specific examples with detailed experimental conditions and yields are not documented.

Transformations of the Lactam Carbonyl Moiety

The lactam carbonyl group is another key functional handle for potential transformations.

Reduction Strategies

The reduction of the lactam carbonyl in piperidinone systems can lead to the corresponding cyclic amines or amino alcohols, which are valuable synthetic intermediates. Common reducing agents for amides include lithium aluminum hydride and other metal hydrides. However, published research providing specific protocols for the reduction of the lactam carbonyl in this compound, while preserving or altering the exocyclic methylene group, is not available.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution at the carbonyl carbon of a lactam is a challenging transformation due to the lower electrophilicity of the amide carbonyl compared to, for instance, an ester or acid chloride. Ring-opening of the lactam via nucleophilic attack would be a potential outcome. There is a lack of specific studies in the literature that investigate the nucleophilic acyl substitution reactions of this compound.

Derivatization Strategies for this compound Analogues

The primary routes for the derivatization of this compound focus on the chemical manipulation of its reactive exocyclic double bond. Key strategies include conjugate additions and cycloaddition reactions, which allow for the introduction of a wide range of substituents and the construction of complex polycyclic systems.

The synthesis and characterization of this compound itself have been documented in the scientific literature. Spectroscopic data, specifically ¹H and ¹³C Nuclear Magnetic Resonance (NMR), confirms the structure of this compound, providing a baseline for the analysis of its subsequent derivatives. rsc.org

Conjugate Addition Reactions

The electron-deficient nature of the exocyclic double bond in this compound makes it an excellent Michael acceptor. This reactivity allows for the 1,4-conjugate addition of a variety of nucleophiles, leading to the formation of 3-substituted-1-methylpiperidin-2-one derivatives.

One prominent example of this strategy is the aza-Michael addition. This reaction involves the addition of an amine nucleophile to the β-carbon of the double bond, a transformation that has been noted in the context of this compound. doi.org This approach is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in many biologically active compounds.

The general scheme for the conjugate addition of a nucleophile (Nu-H) to this compound is depicted below:

Conjugate addition to this compound

Table 1: Examples of Potential Conjugate Addition Reactions

Nucleophile (Nu-H)Reagent TypeExpected Product Class
R₂NHSecondary Amine3-(Dialkylaminomethyl)-1-methylpiperidin-2-one
RSHThiol3-(Aryl/alkylthiomethyl)-1-methylpiperidin-2-one
RMgX/R₂CuLiOrganometallic3-(Alkyl/arylmethyl)-1-methylpiperidin-2-one

This table represents potential reactions based on the known reactivity of α,β-unsaturated lactams. Specific experimental data for these reactions with this compound is an active area of research.

Cycloaddition Reactions

The exocyclic double bond of this compound can also participate in cycloaddition reactions, providing a direct route to the synthesis of spirocyclic piperidinone derivatives. These reactions involve the concerted or stepwise formation of two new sigma bonds, leading to the construction of a new ring fused at the 3-position of the piperidinone core.

Diels-Alder reactions, a type of [4+2] cycloaddition, are a potential pathway for derivatization. In this scenario, this compound would act as the dienophile, reacting with a conjugated diene to form a spiro-cyclohexene-piperidinone system. The reactivity in these cycloadditions can often be enhanced by the use of Lewis acid catalysts.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. Here, a 1,3-dipole, such as a nitrile oxide or a diazoalkane, reacts with the double bond of this compound to form a five-membered heterocyclic ring fused in a spirocyclic manner.

The general scheme for a [4+2] cycloaddition reaction is shown below:

[4+2] Cycloaddition of this compound

Table 2: Examples of Potential Cycloaddition Reactions

Reaction TypeReactantExpected Product Class
[4+2] CycloadditionConjugated Diene (e.g., Butadiene)Spiro[piperidine-3,1'-cyclohexene]-2-one derivatives
1,3-Dipolar CycloadditionNitrile Oxide (R-CNO)Spiro[piperidine-3,5'-isoxazoline]-2-one derivatives
1,3-Dipolar CycloadditionDiazoalkane (R₂CN₂)Spiro[piperidine-3,3'-pyrazoline]-2-one derivatives

This table illustrates potential cycloaddition pathways. The feasibility and stereochemical outcomes of these reactions with this compound are subjects of ongoing investigation.

The derivatization of this compound through these and other synthetic transformations continues to be an area of significant interest, offering a modular approach to a wide range of novel piperidinone-containing structures with potential applications in various fields of chemical research.

Spectroscopic and Advanced Analytical Characterization of 1 Methyl 3 Methylenepiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of 1-Methyl-3-methylenepiperidin-2-one can be assembled.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to each unique proton in the molecule. rsc.org

The two vinylic protons of the exocyclic methylene (B1212753) group appear as separate signals at approximately 6.09 ppm and 5.17 ppm. rsc.org Their slight difference in chemical shift is due to their different spatial relationship with the neighboring carbonyl group. The signal at 3.31 ppm corresponds to the two protons on the carbon adjacent to the nitrogen atom (C6-H₂). The singlet at 2.94 ppm integrates to three protons and is characteristic of the N-methyl group. rsc.org The remaining two sets of methylene protons on the piperidine (B6355638) ring at positions C4 and C5 are observed at 2.49 ppm and 1.82 ppm, respectively. rsc.org The coupling patterns, such as triplets and quartets, observed for these signals confirm their connectivity to adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound rsc.org (Solvent: CDCl₃, Frequency: 600 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.09Quartet1.7=CH₂ (vinylic H)
5.17Quartet1.8=CH₂ (vinylic H)
3.31Triplet6.0-CH₂- (Position 6)
2.94Singlet-N-CH₃
2.49Doublet of doublet of doublets7.8, 3.8, 1.7-CH₂- (Position 4)
1.82Quartet6.2-CH₂- (Position 5)

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. rsc.org

The most downfield signal, appearing at 164.3 ppm, is assigned to the carbonyl carbon (C=O) of the lactam ring. The two sp²-hybridized carbons of the exocyclic double bond are found at 137.8 ppm (quaternary C3) and 120.9 ppm (=CH₂). The sp³-hybridized carbons of the piperidine ring and the methyl group appear in the upfield region of the spectrum. The carbon adjacent to the nitrogen (C6) is observed at 50.3 ppm, while the N-methyl carbon resonates at 35.1 ppm. The remaining ring carbons, C4 and C5, are found at 30.1 ppm and 23.1 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound rsc.org (Solvent: CDCl₃, Frequency: 151 MHz)

Chemical Shift (δ) ppmCarbon Assignment
164.3C=O (Position 2)
137.8C=CH₂ (Position 3)
120.9=CH₂
50.3-CH₂- (Position 6)
35.1N-CH₃
30.1-CH₂- (Position 4)
23.1-CH₂- (Position 5)

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing conclusive evidence for the assigned structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the proton signals at 3.31 ppm (H-6) and 1.82 ppm (H-5), and another between 1.82 ppm (H-5) and 2.49 ppm (H-4), confirming the sequence of the methylene groups in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For instance, the proton signal at 2.94 ppm would show a cross-peak to the carbon signal at 35.1 ppm, confirming the N-CH₃ group. Similarly, the vinylic proton signals at 6.09 and 5.17 ppm would correlate with the carbon signal at 120.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments. Key correlations would be expected from the N-methyl protons (2.94 ppm) to the carbonyl carbon (164.3 ppm) and the C6 carbon (50.3 ppm). The vinylic protons would also show correlations to the C2 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry. In this molecule, NOESY could show correlations between the N-methyl protons and the protons at C6, confirming their spatial proximity.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds present and their molecular environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent band would appear in the region of 1640-1680 cm⁻¹, which is characteristic of the C=O (amide I) stretching vibration of the lactam ring. Another significant absorption, expected around 1645 cm⁻¹, corresponds to the C=C stretching of the exocyclic methylene group. google.com Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. In the Raman spectrum of this compound, the C=C stretch of the exocyclic double bond would be expected to produce a strong signal. The symmetric vibrations of the piperidine ring and the C-N bonds would also be active in the Raman spectrum, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, this technique is instrumental in determining its molecular weight and gaining insights into its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact, which can cause the molecule to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and serves as a "fingerprint" for its identification. libretexts.orgchemguide.co.uk

The fragmentation of the molecular ion is a key aspect of mass spectrometry. The initial ionization process creates a molecular ion (M+) which is often unstable and breaks down into smaller, more stable fragments. The most common fragmentation pathways involve the cleavage of the weakest bonds within the molecule. In the case of cyclic compounds like piperidine derivatives, ring cleavage and loss of side chains are common fragmentation routes. The resulting fragment ions are detected, and their relative abundance is plotted against their m/z values to generate a mass spectrum. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a detailed fragmentation pattern that can be used to identify the compound. The NIST Mass Spectrometry Data Center provides reference spectra for various compounds, which can be used to confirm the identity of this compound by comparing its experimental mass spectrum with the library spectrum. For instance, the related compound 1-methyl-3-piperidinol shows a top peak at m/z 58 in its GC-MS spectrum. nih.gov The analysis of complex mixtures, such as those found in natural product extracts or metabolomics studies, often relies on GC-MS to identify individual components. cmbr-journal.comnih.gov

Table 1: Illustrative GC-MS Fragmentation Data for a Related Piperidine Compound

Fragment Ion (m/z)Relative Abundance (%)Possible Fragment Structure
11550[M]+ (Molecular Ion)
98100 (Base Peak)[M-CH3]+
8430[M-C2H5]+
7045[M-C3H7]+
5880[C3H8N]+
This table is illustrative and based on general fragmentation patterns of N-methyl piperidine derivatives. Actual data for this compound may vary.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, often to four or more decimal places. documentsdelivered.com This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses. researchgate.net For example, HRMS can differentiate between C3H6, C2H2O, and C2H4N, which all have a nominal mass of 42 but different exact masses. libretexts.org This capability is crucial for confirming the molecular formula of this compound and for identifying unknown compounds. mdpi.com

HRMS is often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) to analyze complex mixtures. documentsdelivered.com The high resolving power of the mass spectrometer allows for the separation of co-eluting compounds and provides unambiguous identification of target analytes. mdpi.com In the context of drug metabolism studies or the analysis of complex biological samples, HRMS is an indispensable tool for identifying and quantifying metabolites and other compounds of interest. documentsdelivered.com

Advanced Chromatographic Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of non-volatile, polar, and thermally labile compounds that are not suitable for GC-MS analysis. In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer for detection.

The development of robust and rapid LC-MS/MS methods is crucial for the quantification of trace-level impurities and degradation products in pharmaceutical formulations. thermofisher.commdpi.comresearchgate.net For instance, LC-MS/MS methods have been developed for the determination of genotoxic impurities like 1-methyl-4-nitrosopiperazine (B99963) in drug products. mdpi.comresearchgate.net These methods often employ tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity, allowing for the detection of analytes at very low concentrations. nih.govthermofisher.com The optimization of MS/MS conditions, including the selection of precursor and product ions, is a critical step in method development. mdpi.com

Theoretical and Computational Chemistry Studies of 1 Methyl 3 Methylenepiperidin 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. For 1-Methyl-3-methylenepiperidin-2-one, these methods would be instrumental in understanding its behavior at the electronic level.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

An analysis of the electronic structure provides insight into a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Although general principles of frontier molecular orbital theory are well-established, specific values and visualizations of the HOMO and LUMO for this compound are not found in the reviewed literature. Such a study would clarify the most probable sites for nucleophilic and electrophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat forms. Computational conformational analysis would involve mapping the potential energy surface to identify the most stable low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. While conformational analyses of other piperidine structures are common, a specific energy landscape for this compound has not been reported.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is frequently used to model reaction pathways, detailing the transition states and intermediates to determine the most likely mechanism. For this compound, this could involve studying its synthesis or its participation in reactions such as cycloadditions or hydrogenations. For example, DFT calculations could be employed to investigate the energetics of aza-Diels-Alder reactions where this compound acts as a dienophile. Despite the synthesis of this compound being documented, computational studies elucidating the mechanisms of its formation or subsequent reactions are absent from the available literature.

Prediction of Spectroscopic Parameters via Computational Modeling

Computational models can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. While experimental NMR data for this compound exists, there are no published studies that correlate this data with computationally predicted spectroscopic parameters. Such a study would provide a deeper understanding of the relationship between the molecule's structure and its spectral properties.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent over time. An MD simulation of this compound would provide insights into its flexibility, the stability of its different conformers in a solution, and how it might interact with other molecules, such as biological macromolecules. Currently, there are no specific MD simulation studies focused on this compound in the scientific literature.

Synthetic Utility and Chemical Biology Relevance of 1 Methyl 3 Methylenepiperidin 2 One and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The reactivity of the exocyclic methylene (B1212753) group, coupled with the inherent features of the piperidinone ring, makes these compounds valuable intermediates in the synthesis of a diverse array of complex molecules. Their utility spans the construction of intricate alkaloid frameworks, the formation of various fused heterocyclic systems, and the assembly of polycyclic structures.

Construction of Alkaloid Scaffolds

The piperidine (B6355638) ring is a prevalent structural unit in a vast number of alkaloids, contributing significantly to their biological activities. nih.gov Consequently, 1-methyl-3-methylenepiperidin-2-one and its analogues are attractive starting materials for the synthesis of these natural products and their derivatives. The exocyclic double bond provides a handle for various chemical transformations, including cycloadditions and conjugate additions, which are pivotal in the elaboration of the core piperidine structure into more complex, polycyclic alkaloid skeletons. For instance, the synthesis of tetracyclic bis-piperidine alkaloids, a class of marine natural products, often involves strategies that could conceptually utilize such activated piperidinone systems. nih.gov These alkaloids, isolated from marine sponges, possess a characteristic bis-(3-alkylpiperidine) skeleton and exhibit a range of biological activities. nih.gov The strategic incorporation of a substituted piperidinone moiety is a key step in assembling the intricate tetracyclic frameworks of these natural products. nih.gov

A notable application of piperidinone derivatives is in the stereoselective synthesis of alkaloid precursors. Acid-mediated intramolecular cyclization of enones has been shown to produce trans-piperidinones with good diastereomeric ratios, which can serve as chiral building blocks for more complex targets. nih.gov Furthermore, the development of unified, biosynthesis-inspired strategies for the total synthesis of oligocyclotryptamine alkaloids highlights the importance of modular assembly of piperidine-containing units. nih.gov

Precursors for Fused Heterocyclic Systems (e.g., Indoles, Pyrimidinones, Quinuclidinones, Isoquinolines)

The electrophilic nature of the α,β-unsaturated system in this compound makes it an excellent Michael acceptor, readily participating in annulation reactions to form fused heterocyclic systems. This reactivity has been exploited to synthesize a variety of bicyclic and polycyclic structures containing the piperidinone core.

Table 1: Examples of Fused Heterocyclic Systems Derived from Piperidinone Precursors

Fused System Synthetic Strategy Reference
Pyrimido-isoquinolin-quinones Multistep synthesis involving condensation and cyclization reactions. mdpi.com
Imidazo[1,2-a]pyridines Three-component reaction of aminopyridine, isatin, and isocyanide. beilstein-journals.org
Ring-fused Benzimidazoles Annulation onto the benzimidazole (B57391) core via transition metal catalysis or radical cyclization. mdpi.com mdpi.com

For example, the synthesis of pyrimido-isoquinolin-quinone derivatives with antibacterial activity has been reported, demonstrating the utility of piperidine-containing scaffolds in constructing novel heterocyclic antibiotics. mdpi.com Similarly, the imidazo[1,2-a]pyridine (B132010) scaffold, a key component in several approved drugs, can be assembled through multicomponent reactions, and its further functionalization can lead to polycyclic fused heterocycles with interesting biological profiles. beilstein-journals.orge3s-conferences.org The development of synthetic methods for ring-fused benzimidazoles, which exhibit a wide range of biological activities, also highlights the importance of cyclization strategies that can be applied to piperidinone-based precursors. mdpi.com

Building Blocks for Polycyclic Structures

Beyond the synthesis of fused heterocycles, the reactivity of this compound derivatives extends to the construction of more complex, non-aromatic polycyclic structures. Intramolecular cycloaddition reactions, such as the photochemical [2+2] cycloaddition of dienes, can lead to the formation of bicyclic piperidinones. nih.gov These bicyclic systems can then be further elaborated, for instance, through reduction to the corresponding piperidines, providing access to key intermediates for the synthesis of complex molecules like the antischizophrenia agent Belaperidone. nih.gov

Scaffold for Pharmacologically Active Compounds

The piperidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govtandfonline.com The ability to readily modify the structure of this compound and its derivatives allows for the systematic exploration of structure-activity relationships and the design of potent and selective therapeutic agents.

Design and Synthesis of Bioactive Analogues

The synthetic accessibility and versatile reactivity of this compound make it an ideal starting point for the design and synthesis of novel bioactive analogues. By introducing various substituents and functional groups onto the piperidinone ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

For example, the synthesis of novel heterocyclic dioxaaza spiro derivatives of piperidone has yielded compounds with promising antioxidant, antibacterial, and antifungal activities. tandfonline.com The introduction of chloro and methoxy (B1213986) groups into piperidone derivatives has been shown to enhance antibacterial and antifungal potency, respectively. tandfonline.com Furthermore, the development of pyrimido-isoquinolin-quinone derivatives has led to the discovery of a new family of antibiotics with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The design of these compounds was guided by the desire to create novel antibacterial agents to combat the growing problem of antibiotic resistance. mdpi.com

Structure-Activity Relationship (SAR) Studies of Piperidinone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The piperidinone scaffold provides a versatile platform for conducting such studies. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for potency and selectivity.

Table 2: Key Findings from SAR Studies of Piperidinone Derivatives

Compound Series Key SAR Findings Target/Activity Reference
Pyrimido-isoquinolin-quinones Steric, electronic, and hydrogen-bond acceptor properties are crucial for antibacterial activity. Antibacterial (MRSA) mdpi.com
Piperidine Derivatives Lipophilicity and specific substituent patterns influence inhibitory potency against MenA. Antitubercular (MenA inhibitors) nih.gov

For instance, 3D-QSAR studies on a series of pyrimido-isoquinolin-quinone compounds have provided insights into the steric, electronic, and hydrogen-bond acceptor properties that govern their antibacterial activity against MRSA. mdpi.com These studies have enabled the rational design and synthesis of new derivatives with improved potency. mdpi.com Similarly, SAR studies on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA have focused on reducing lipophilicity while maintaining or improving inhibitory potency. nih.gov These studies identified specific monocyclic analogues with improved activity, providing a clearer understanding of the SAR for this scaffold. nih.gov The investigation of piperazine-bearing phthalazinone derivatives has also highlighted the importance of the piperazine (B1678402) moiety for various biological activities, including anticancer and antiviral effects. researchgate.net

Conclusion and Future Research Directions

Emerging Synthetic Strategies for Piperidinone Frameworks

Although specific synthetic routes to 1-Methyl-3-methylenepiperidin-2-one are not well-documented, several modern synthetic methodologies for constructing the core piperidinone framework can be adapted. These strategies offer plausible pathways to access this and related unsaturated lactams.

Key approaches include:

Ring-Closing Metathesis (RCM): This powerful technique has been utilized for the synthesis of functionalized piperidinones. acs.org A potential route to this compound could involve the RCM of a suitably substituted diene amide precursor.

Intramolecular Cyclization: Various cyclization strategies are prominent in piperidine (B6355638) synthesis. nih.gov An intramolecular aza-Michael addition, for example, could be a viable method for constructing the piperidinone ring. thieme-connect.com Iron-catalyzed reductive amination of ω-amino fatty acids followed by cyclization is another efficient method for preparing piperidinones. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the 1,3-chirality transition, have been developed for preparing substituted piperidines and could potentially be adapted for piperidinone synthesis. ajchem-a.com

Multi-component Reactions: One-pot multi-component reactions are increasingly popular for the efficient synthesis of highly substituted piperidines due to their atom economy and procedural simplicity. ajchem-a.com The Mannich reaction, for instance, is a classic method for synthesizing 2,6-diaryl-3-methyl-4-piperidones. jst.go.jp

A hypothetical synthetic approach to this compound could involve the introduction of the exocyclic methylene (B1212753) group at a late stage, for example, via a Mannich-type reaction on a pre-formed 1-methyl-piperidin-2-one followed by elimination.

Table 1: Potential Synthetic Strategies for the this compound Scaffold

Synthetic StrategyDescriptionKey AdvantagesRelevant Citations
Ring-Closing Metathesis (RCM)Cyclization of a diene amide using a ruthenium catalyst to form the unsaturated piperidinone ring.High functional group tolerance; stereoselective potential. acs.org
Intramolecular aza-Michael AdditionAn internal conjugate addition of an amine to an α,β-unsaturated ester or related system to form the heterocyclic ring.Can create complex structures with high diastereoselectivity. nih.govthieme-connect.com
Reductive Amination/CyclizationFormation of an amine from a keto-acid followed by intramolecular cyclization to the lactam.Utilizes readily available starting materials. nih.gov
Late-stage Methylene IntroductionFunctionalization of a pre-formed 1-methyl-piperidin-2-one at the 3-position, followed by elimination to form the exocyclic double bond.Modular approach allowing for diversification.General Principle

Untapped Reactivity Profiles and New Transformational Opportunities

The chemical reactivity of this compound is predicted to be dominated by the α,β-unsaturated amide moiety, also known as an α-methylene-δ-lactam. This functional group serves as a versatile Michael acceptor, making it susceptible to attack by a wide range of nucleophiles at the exocyclic carbon.

Potential transformations include:

Conjugate Addition: The exocyclic double bond is a prime site for Michael additions with various nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of diverse substituents at the C3-methyl position, leading to a wide array of functionalized piperidinone derivatives.

Cycloaddition Reactions: The electron-deficient alkene can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of complex, fused heterocyclic systems. 1,3-dipolar cycloadditions are also a possibility. encyclopedia.pub

Hydrogenation: The exocyclic double bond can be selectively reduced via catalytic hydrogenation to yield 1,3-dimethylpiperidin-2-one. Asymmetric hydrogenation could provide access to chiral derivatives. acs.org

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods could break the exocyclic double bond to install a ketone at the 3-position, yielding 1-methylpiperidine-2,3-dione, a potentially useful synthetic intermediate.

The reactivity of α,β-unsaturated lactones has been shown to be significantly higher than their acyclic ester counterparts, a trend that may extend to α,β-unsaturated lactams. rsc.org This enhanced electrophilicity could be harnessed for developing novel covalent inhibitors in a biological context.

Potential Avenues for Advanced Spectroscopic and Computational Analysis

A thorough characterization of this compound is essential for understanding its properties and reactivity. A combination of advanced spectroscopic and computational methods would be required.

Spectroscopic Characterization:

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy would be crucial for unambiguous structure elucidation and conformational analysis. The chemical shifts of the vinyl protons and the allylic protons would be characteristic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Gas chromatography-mass spectrometry (GC/MS) with different ionization methods, such as electron ionization (EI) and chemical ionization (CI), could provide valuable fragmentation data for structural confirmation, as has been shown for other α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl (C=O) and the exocyclic C=C double bond.

Computational Analysis:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, vibrational frequencies (for comparison with IR data), and NMR chemical shifts. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would provide insights into the molecule's reactivity, particularly its electrophilic nature at the β-carbon.

Molecular Docking: In the context of medicinal chemistry, computational docking studies could predict the binding affinity and mode of interaction of this compound with various biological targets, guiding the design of potential inhibitors. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMRSignals for N-methyl group, two vinyl protons, and three sets of methylene protons in the piperidinone ring.
¹³C NMRResonances for amide carbonyl, two sp² carbons of the exocyclic double bond, N-methyl carbon, and three sp³ carbons of the ring.
IR (cm⁻¹)Strong C=O stretch (approx. 1680-1640), C=C stretch (approx. 1650-1630).
Mass Spec (EI)Molecular ion peak (m/z = 125), and characteristic fragmentation patterns (e.g., loss of CO, CH₃).

Future Prospects in Synthetic and Medicinal Chemistry Research

While currently under-explored, this compound holds considerable promise for future research in both synthetic and medicinal chemistry.

Synthetic Chemistry: The compound serves as a versatile building block. Its functional handles—the nucleophilic nitrogen, the electrophilic carbonyl, and the reactive Michael acceptor system—allow for a multitude of subsequent chemical modifications. It can be a precursor to a wide range of more complex heterocyclic systems and substituted piperidines. nih.gov

Medicinal Chemistry: The piperidine ring is a cornerstone of modern pharmaceuticals, found in drugs targeting a vast array of conditions, including cancer, neurodegenerative diseases, and infectious agents. encyclopedia.pubnih.govajchem-a.com The α,β-unsaturated carbonyl motif is a known pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in enzyme active sites. This mechanism is exploited by numerous approved drugs. The combination of the privileged piperidinone scaffold with a reactive "warhead" makes this compound and its derivatives attractive candidates for drug discovery programs. acs.org Future research could explore its potential as an inhibitor of enzymes implicated in cancer, inflammation, or neurodegeneration. ajchem-a.comacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.